molecular formula C13H18N2O2 B7460207 2-methoxy-N-piperidin-4-ylbenzamide

2-methoxy-N-piperidin-4-ylbenzamide

Cat. No.: B7460207
M. Wt: 234.29 g/mol
InChI Key: WCCGSTMKZLSHNI-UHFFFAOYSA-N
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Description

2-methoxy-N-piperidin-4-ylbenzamide is a chemical compound with the molecular formula C13H18N2O2. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group attached to a benzamide structure, which is further linked to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-piperidin-4-ylbenzamide typically involves the coupling of 2-methoxybenzoic acid with piperidine derivatives. One common method includes the reaction of 2-methoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-piperidin-4-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methoxy-N-piperidin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • 1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

Uniqueness

2-methoxy-N-piperidin-4-ylbenzamide is unique due to its specific structural features, such as the methoxy group and the piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .

Properties

IUPAC Name

2-methoxy-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGSTMKZLSHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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